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Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease
(NAFLD) with a growing global prevalence, for which there are currently no approved therapies.
Drug repositioning presents a promising strategy to accelerate the identification of new
treatments. Lesogaberan (formerly AZD3355), a selective y-aminobutyric acid type B (GABA-B)
receptor agonist, was identified as a potential therapeutic candidate for NASH through a
computational drug repositioning strategy.[1][2][3] Preclinical studies have subsequently
validated its efficacy, demonstrating its hepatoprotective, anti-inflammatory, and antifibrotic
properties.[1][2][3]

These application notes provide a comprehensive overview of the administration of
Lesogaberan napadisylate in preclinical NASH models, including detailed experimental
protocols, quantitative data summaries, and visualizations of the underlying signaling pathways
and experimental workflows.

Mechanism of Action and Signaling Pathway

Lesogaberan is a potent and selective agonist for the GABA-B receptor.[1] The GABA-B
receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and
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GABA-B2 subunits. In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver,
activation of the GABA-B receptor by Lesogaberan has been shown to inhibit their activation.[4]
[5] Transcriptomic analysis has revealed that Lesogaberan treatment impacts key regulatory
nodes, including Myc, as well as the MAP and ERK kinase pathways, leading to the
downregulation of profibrotic and inflammatory gene expression.[1][2][3]
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Lesogaberan's signaling cascade in hepatic stellate cells.

Experimental Protocols
In Vitro Studies

1. Human Hepatic Stellate Cell (LX-2) Culture and Treatment

o Cell Culture: LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS).

o Treatment: Cells are treated with Lesogaberan (30 nM or 100 nM) or DMSO (vehicle
control). Sorafenib (7500 nM) can be used as a positive control.

o Duration: Treatment is carried out for 48 and 72 hours.

o Washout: To assess the reversibility of the effects, the drug-containing media is removed,
and cells are washed and maintained in fresh DMEM with 10% FBS for an additional 48 to
72 hours.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19229613/
https://www.researchgate.net/publication/24027485_The_GABAB_Receptor_Inhibits_Activation_of_Hepatic_Stellate_Cells
https://www.researchgate.net/publication/355466385_Repositioning_of_a_novel_GABA-B_receptor_agonist_AZD3355_Lesogaberan_for_the_treatment_of_non-alcoholic_steatohepatitis
https://www.researchgate.net/publication/350831933_Repositioning_of_a_Novel_GABA-B_Receptor_Agonist_AZD3355_Lesogaberan_for_the_Treatment_of_Non-alcoholic_Steatohepatitis
https://pubmed.ncbi.nlm.nih.gov/34675338/
https://www.benchchem.com/product/b11934014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Analysis: Gene expression of fibrogenic markers (e.g., COL1A1, ACTA2 (a-SMA)) is
quantified using RT-gPCR.

2. Human Precision-Cut Liver Slices (hPCLS)
e Slice Preparation: hPCLS are prepared from human liver tissue.
o Treatment: Slices are treated with Lesogaberan.

e Analysis: The expression of profibrotic and inflammatory genes such as COL1Al, aSMA,
and TNF-a in the tissue and the secretion of collagenlal into the medium are analyzed.

In Vivo Murine NASH Model

1. Animal Model: FAT-NASH (Fructose, Atherogenic Diet, and Low-Dose CCl4)
e Animals: Six-week-old male and female C57BL/6J mice.
e Induction of NASH:

o Diet: Mice are fed a Western diet and provided with sugar water.

o CCIl4 Administration: Concurrently, mice receive weekly intraperitoneal (IP) injections of
low-dose carbon tetrachloride (CCl4).

o Duration: The NASH induction protocol is maintained for 24 weeks. A baseline assessment
of disease progression is typically performed at 12 weeks.

2. Lesogaberan Administration

e Treatment Groups:
o Vehicle control (0.5% Methylcellulose in water)
o Lesogaberan (10 mg/kg)
o Lesogaberan (30 mg/kg)

o Obeticholic acid (OCA) (30 mg/kg) as a positive control
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Administration:
o Route: Oral gavage.
o Frequency: Twice daily, five days a week.

o Initiation and Duration: Treatment starts at week 13 of the NASH protocol and continues
for the subsequent 12 weeks.

Monitoring: Body weight is monitored regularly.
. Endpoint Analysis

Histology: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin,
Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis.

Gene and Protein Expression:
o Liver lysates are prepared for RNA and protein extraction.

o RT-gPCR is used to quantify the mRNA levels of fibrogenic genes (e.g., Collal, Acta2)
and inflammatory markers. Data is normalized to a housekeeping gene like GAPDH.

o Western blotting is performed to assess the protein levels of markers like Collal and
aSMA, with GAPDH used as a loading control.

Tumor Development: The incidence and number of hepatocellular carcinoma (HCC) nodules
are recorded at the end of the study.
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Workflow for the in vivo administration of Lesogaberan.
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Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of
Lesogaberan in NASH models.

Table 1: Effect of Lesogaberan on Profibrotic Gene Expression in Human Hepatic Stellate Cells
(LX-2)

COL1A1 mRNA ACTA2 (a-SMA)
. Expression (Fold mRNA Expression

Treatment Duration

Change vs. (Fold Change vs.

Vehicle) Vehicle)
Lesogaberan (30 nM) 48h Downregulated Downregulated
Lesogaberan (100 A8h Significantly Significantly
nM) Downregulated Downregulated
Lesogaberan (30 nM) 72h Downregulated Downregulated
Lesogaberan (100 221 Significantly Significantly

nM)

Downregulated

Downregulated

Note: Specific fold-change values with statistical significance (p-values) should be extracted

from the source publication for detailed analysis.[1]

Table 2: In Vivo Efficacy of Lesogaberan in the FAT-NASH Murine Model
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Obeticholic
. Lesogaberan Lesogaberan .
Parameter Vehicle Acid (30
(10 mgl/kg) (30 mg/kg)
mglkg)
Body Weight ) No significant Significant
Baseline Not reported
Change change decrease
Hepatic Fibrosis Significantly
N Severe Reduced Reduced
(Sirius Red) Reduced
Collal mRNA ) Significantly
) High Reduced Reduced
Expression Reduced
o-SMA Protein ) Significantly
, High Reduced Reduced
Expression Reduced
HCC Incidence Significantly
100% Reduced Reduced
(Male) Reduced
HCC Incidence Significantly
50% Reduced Reduced
(Female) Reduced
Total HCC ) Dose-dependent  Dose-dependent
High ) ) Reduced
Tumors/Mouse reduction reduction

Note: Data represents qualitative summaries of the reported effects. For precise quantitative
comparisons, refer to the original publication.[1][6]

Computational Drug Repositioning Workflow

Lesogaberan was identified as a candidate for NASH treatment through a systematic
computational approach.
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Workflow for identifying Lesogaberan for NASH treatment.

Conclusion
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The preclinical data strongly support the therapeutic potential of Lesogaberan napadisylate in
the treatment of NASH. Its demonstrated anti-inflammatory and antifibrotic effects, mediated
through the GABA-B receptor signaling pathway, make it a compelling candidate for further
clinical investigation. The protocols and data presented herein provide a valuable resource for
researchers and drug development professionals working to advance novel therapies for
NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the
treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nim.nih.gov]

o 4. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed
[pubmed.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]
e 6. drugtargetreview.com [drugtargetreview.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Lesogaberan
Napadisylate in Preclinical NASH Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119340144#lesogaberan-napadisylate-administration-
in-preclinical-nash-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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